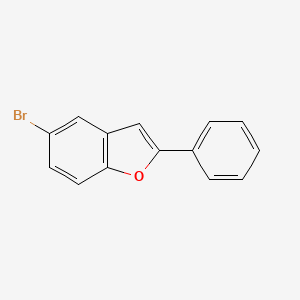

5-Bromo-2-phenylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-phenyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOIOHYHETTZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Phenylbenzofuran and Analogues

Classical and Foundational Synthetic Pathways to Benzofuran (B130515) Core Structures

The construction of the benzofuran ring system has historically relied on several robust cyclization strategies. These methods, while classical, remain fundamental in organic synthesis and can be adapted for the preparation of substituted analogues like 5-bromo-2-phenylbenzofuran by selecting appropriately functionalized precursors.

Cyclodehydration Reactions of Phenoxy Ketones

A primary method for synthesizing the benzofuran core is through the acid-catalyzed cyclodehydration of α-phenoxy ketones. This intramolecular electrophilic substitution reaction involves the attack of the electron-rich phenolic ring onto the protonated ketone, followed by dehydration to form the furan (B31954) ring. To synthesize a 2-phenylbenzofuran (B156813) derivative via this route, an α-phenoxyacetophenone is typically used.

The reaction is commonly promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). Eaton's reagent is often favored due to its high efficiency and milder reaction conditions. researchgate.net The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack on the aromatic ring to form a cyclic intermediate, which then undergoes dehydration to yield the benzofuran product. researchgate.net

For the specific synthesis of this compound, the required starting material would be 1-(4-bromophenoxy)-2-phenylethan-1-one. However, the direct cyclization of α-phenoxyacetophenones under these conditions typically leads to 3-phenylbenzofurans. The formation of the 2-phenyl isomer can occur through a subsequent rearrangement at higher temperatures, proceeding through a benzylic cation intermediate. researchgate.net

Table 1: Representative Conditions for Cyclodehydration of α-Phenoxy Ketones

| Catalyst | Temperature (°C) | Time | Product Isomer | Yield (%) |

| PPA | 55-132 | 2 h | 3-phenyl or 2-phenyl | 73-78 |

| Eaton's Reagent | 30-45 | 10 min - 1.5 h | 3-phenyl | 71-89 |

| MeSO₃H | 45 | 31 h | 3-phenyl | 56 |

Data adapted from studies on 2-phenoxy acetophenone. researchgate.net

Dehydration of o-Hydroxybenzophenones

The intramolecular dehydration of o-hydroxyaryl ketones provides another pathway to the benzofuran nucleus. While the cyclization of o-hydroxybenzophenones is more commonly employed for the synthesis of 3-arylbenzofurans, related structures such as o-hydroxydeoxybenzoins (2-hydroxy-α-phenylacetophenones) are the appropriate precursors for 2-phenylbenzofuran derivatives. researchgate.net

In this approach, an o-hydroxydeoxybenzoin is subjected to acid-catalyzed cyclization. For the synthesis of this compound, the precursor would be 1-(5-bromo-2-hydroxyphenyl)-2-phenylethan-1-one. The reaction proceeds via protonation of the carbonyl, followed by nucleophilic attack from the phenolic hydroxyl group and subsequent dehydration. This method offers a direct route to the 2-phenyl substituted core.

Decarboxylation of o-Acetylphenoxyacetic Acids or Esters

A versatile classical route involves the synthesis and subsequent modification of a benzofuran-2-carboxylic acid intermediate. One of the most established methods to access this intermediate is the Perkin rearrangement of a 3-halocoumarin. nih.govnih.govwikipedia.org This reaction involves the base-catalyzed ring contraction of a coumarin to a benzofuran. nih.govclockss.org

The process begins with a 3-halocoumarin, which upon treatment with a base like sodium hydroxide, undergoes hydrolytic cleavage of the lactone ring. nih.gov The resulting phenoxide anion then performs an intramolecular nucleophilic attack, displacing the vinyl halide to form the benzofuran-2-carboxylic acid. nih.gov To obtain the 5-bromo analogue, one would start with a 6-bromo-3-halocoumarin.

Once the 5-bromobenzofuran-2-carboxylic acid is formed, the final step is a decarboxylation reaction to yield the target benzofuran core. Thermal decarboxylation or metal-catalyzed methods can be employed. For instance, heating the carboxylic acid, particularly if a β-keto group or other activating feature is present, can effectively remove CO₂. organicchemistrytutor.comlibretexts.org Alternatively, silver carbonate and acetic acid in DMSO can catalyze the protodecarboxylation of heteroaromatic carboxylic acids. organic-chemistry.org

Table 2: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

| Starting Coumarin | Power (W) | Time (min) | Temperature (°C) | Product (Benzofuran-2-carboxylic acid) | Yield (%) |

| 3-bromo-4-methyl-6,7-dimethoxycoumarin | 300 | 5 | 79 | 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 |

| 3-bromo-6,7-dimethoxycoumarin | 300 | 5 | 79 | 5,6-dimethoxy-benzofuran-2-carboxylic acid | 99 |

| 3-bromo-6-chlorocoumarin | 300 | 5 | 79 | 5-chloro-benzofuran-2-carboxylic acid | 98 |

| 3-bromo-coumarin | 300 | 5 | 79 | Benzofuran-2-carboxylic acid | 99 |

Data sourced from studies on microwave-assisted Perkin rearrangement. nih.gov

Transition-Metal Catalyzed Approaches for Regioselective Synthesis

Modern synthetic chemistry offers powerful tools for the construction of complex molecules with high precision. Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds and heterocycles, enabling direct and regioselective bond formations that were previously challenging.

Palladium-Catalyzed Reactions

Palladium catalysts are exceptionally versatile for forming carbon-carbon bonds. Strategies such as direct C-H arylation have become indispensable for the late-stage functionalization of heterocyclic cores, providing an efficient route to compounds like this compound.

Direct C–H arylation is a highly atom-economical method for forming aryl-heteroaryl bonds. This approach avoids the need for pre-functionalized starting materials (like organometallics or halides) on the heterocycle, instead activating a C-H bond directly. For the synthesis of 2-arylbenzofurans, palladium-catalyzed C-H arylation of the benzofuran core at the C2 position is a well-established and highly regioselective process.

To synthesize this compound using this strategy, the reaction would involve the coupling of 5-bromobenzofuran (B130475) with an arylating agent, such as iodobenzene or phenylboronic acid, in the presence of a palladium catalyst. The reaction mechanism is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway or through a Heck-type carbopalladation intermediate. These reactions typically require a palladium source (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine or N-heterocyclic carbene), a base (e.g., K₂CO₃ or AgOAc), and a suitable solvent at elevated temperatures. Recent advancements have even reported room-temperature C-H arylation of benzofurans using aryl iodides, broadening the applicability of this method to heat-sensitive substrates.

Table 3: Selected Palladium-Catalyzed C-H Arylation Conditions for Benzofurans

| Arylating Agent | Catalyst / Ligand | Base / Additive | Solvent | Temperature (°C) | Yield (%) |

| Aryl Bromides | Pd(OAc)₂ / P(t-Bu)₂Me·HBF₄ | K₂CO₃ / PivOH | Mesitylene | 150 | Good to Excellent |

| Aryl Iodides | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 25 (RT) | High |

| Triarylantimony Difluorides | Pd(OAc)₂ | CuCl₂ | 1,2-DCE | 80 | Moderate to High |

Data compiled from various direct arylation studies.

Copper-Catalyzed Transformations

Copper catalysis has emerged as a cost-effective and versatile alternative to palladium for the synthesis of benzofurans. Various copper-catalyzed methodologies have been developed, including aerobic oxidative cyclizations and hydration/annulation reactions, which often proceed under mild conditions.

A regioselective synthesis of polysubstituted benzofurans can be achieved through a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.orgsemanticscholar.org This one-pot procedure involves the sequential nucleophilic addition of a phenol (B47542) to an alkyne, followed by an oxidative cyclization, using molecular oxygen as the oxidant. rsc.org This method is applicable to a wide variety of phenols and alkynes. rsc.orgsemanticscholar.org Copper-mediated oxidative annulation of phenols with unactivated internal alkynes has also been reported, providing a novel strategy for benzofuran synthesis. rsc.org

| Catalyst | Oxidant | Starting Materials | Key Features | Reference |

| Copper | Molecular Oxygen (Air) | Phenols, alkynes | One-pot, regioselective | rsc.orgsemanticscholar.org |

| Copper | Not specified | Phenols, unactivated internal alkynes | Novel annulation strategy | rsc.org |

An efficient copper-promoted domino reaction has been developed for the synthesis of benzofuran derivatives from readily available 2-fluorophenylacetylene derivatives. nih.govnih.govbeilstein-journals.orgbeilstein-journals.org This strategy involves the hydration of the carbon-fluorine bond, followed by an intramolecular annulation. beilstein-journals.orgbeilstein-journals.org The reaction is typically catalyzed by copper(I) iodide in the presence of a base like potassium hydroxide. nih.gov This method avoids the use of unstable o-halophenol precursors and can tolerate a range of functional groups. nih.govbeilstein-journals.org

| Catalyst | Base | Starting Material | Key Transformation | Reference |

| CuI | KOH | 2-fluorophenylacetylene derivatives | Domino hydration/annulation | nih.govnih.govbeilstein-journals.org |

Copper salts are instrumental in various one-pot syntheses of benzofurans. A copper(I)-catalyzed procedure for the synthesis of 2-arylbenzo[b]furans from o-iodophenols and aryl acetylenes has been developed, which notably does not require the use of palladium. researchgate.net This method is tolerant of various functional groups and avoids the use of expensive additives. researchgate.net

Furthermore, copper-catalyzed cascade reactions have been employed for the synthesis of more complex fused heterocyclic systems. For instance, a cascade involving a dual C-S coupling and subsequent ring closure, catalyzed by copper, has been used to synthesize dithienofuran compounds. nih.gov While not directly producing this compound, this demonstrates the versatility of copper catalysis in one-pot heterocyclic synthesis.

| Catalyst | Starting Materials | Product | Key Advantages | Reference |

| Copper(I) | o-iodophenols, aryl acetylenes | 2-arylbenzo[b]furans | Palladium-free, tolerates functional groups | researchgate.net |

| Copper | 3,4-dibromo-2,5-dialkynylfuran, Na2S·9H2O | Dithienofuran compounds | Mild conditions, broad substrate scope | nih.gov |

Nickel-Catalyzed Cross-Coupling via C–F Bond Activation

The activation of strong carbon-fluorine (C-F) bonds is a challenging yet rewarding area of synthetic chemistry. beilstein-journals.orgnih.gov Nickel catalysis has proven effective in this domain, enabling the synthesis of 2-arylbenzofurans through the cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.net This reaction proceeds under mild conditions and involves the formation of a nickelacyclopropane intermediate, which facilitates the activation of the aromatic C-F bond via β-fluorine elimination. beilstein-journals.orgnih.govbeilstein-archives.org

This methodology allows for the synthesis of a range of 2-arylbenzofurans with various substituents. beilstein-journals.orgbeilstein-archives.org The reaction conditions, including the choice of nickel precursor, ligand, and base, are crucial for achieving high yields. For example, the use of Ni(cod)2 as the nickel source, PCy3 as the ligand, and K3PO4 as the base has been shown to be effective. beilstein-journals.org This protocol also facilitates orthogonal coupling reactions, where C-F and C-Br bonds can be selectively functionalized. beilstein-journals.orgbeilstein-archives.org

| Catalyst System | Starting Materials | Key Intermediate | Reaction | Reference |

| Ni(cod)2 / PCy3 | 2-fluorobenzofurans, arylboronic acids | Nickelacyclopropane | Defluorinative cross-coupling | beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.net |

Iron(III)-Catalyzed Cyclizations

The use of non-precious transition metals in catalysis is a significant area of research, and iron(III) has emerged as a viable catalyst for the synthesis of benzofurans. A notable one-pot process involves an initial iron(III)-catalyzed regioselective halogenation of an aryl ketone, followed by an iron- or copper-catalyzed intramolecular O-arylation to form the benzofuran ring. nih.gov

The synthesis typically begins with a 1-arylketone. In the first step, an iron(III) salt, such as iron(III) chloride, often used in conjunction with an ionic liquid like [BMIM]NTf₂, activates an N-halosuccinimide (e.g., N-iodosuccinimide, NIS) for the electrophilic halogenation of the aromatic ring. nih.gov For substrates with activating groups like a methoxy substituent, the iodination occurs selectively at the position para to this group. nih.gov

Following the halogenation, the same iron(III) catalyst can be used for the subsequent C–O bond formation via cyclization. Control experiments have confirmed that the cyclization step is indeed catalyzed by the iron(III) species. nih.gov This methodology avoids the need for more expensive palladium catalysts. The optimization of this one-pot process has been studied, demonstrating that a single iron salt can effectively catalyze both the iodination and cyclization steps. nih.gov For instance, using ultrapure iron(III) nitrate nonahydrate, which is free of copper contaminants, has proven effective for the entire one-pot process, yielding the desired benzofuran product. nih.gov

Table 1: Optimization of Iron-Catalyzed One-Pot Benzofuran Synthesis Data derived from studies on analogous 1-arylketones. nih.gov

| Entry | Halogenation Catalyst (mol%) | Cyclization Catalyst (mol%) | Yield (%) |

| 1 | FeCl₃ (2.5) / [BMIM]NTf₂ | CuI (10) / DMEDA (20) | 71 |

| 2 | Fe(NO₃)₃·9H₂O (5) / [BMIM]NTf₂ | CuI (10) / DMEDA (20) | 75 |

| 3 | Fe(NO₃)₃·9H₂O (5) / [BMIM]NTf₂ | Fe(NO₃)₃·9H₂O (5) | 55 |

Rhodium-Mediated Catalysis for Benzofuran Skeleton Generation

Rhodium catalysts offer powerful and versatile methods for constructing the benzofuran skeleton through various mechanistic pathways. These strategies are often characterized by high efficiency and the ability to tolerate a range of functional groups.

One prominent approach involves a relay rhodium-mediated catalysis for the arylation and subsequent cyclization between propargyl alcohols and substituted aryl boronic acids. nih.govresearchgate.netacs.org This process typically utilizes a rhodium(I)/Brønsted acid co-catalytic system. The reaction proceeds via a β-carborhodation, followed by hydrolysis and an acid-mediated cyclization to furnish the benzofuran products. nih.govacs.org It has been observed that substrates bearing electron-donating substituents tend to provide higher yields of the target molecules. nih.govacs.org

Another rhodium-catalyzed strategy is the [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides. rsc.org This reaction generates 2,3-dihydrobenzofurans, which can be precursors to fully aromatic benzofurans. The mechanism involves a reversible C–H/N–H bond cleavage of the N-phenoxyacetamide assisted by the rhodium catalyst, followed by the insertion of the 2-alkenylphenol. rsc.org

Furthermore, rhodium catalysis can be employed for the synthesis of C4-substituted benzofurans through the transfer of a vinylene group from a vinyl carbonate to a meta-salicylic acid derivative. nih.gov This reaction, using a cyclopentadienyl-based rhodium complex, proceeds through a C-H activation pathway to generate substituted benzofuran heterocycles. nih.gov

Photochemical Synthesis Routes for Benzofuran Derivatives

Photochemical reactions provide an alternative, often metal-free, pathway for the synthesis of benzofuran derivatives. These methods are attractive due to their mild reaction conditions and environmental compatibility. A key advantage is the ability to use less expensive starting materials, such as chlorophenols, instead of their bromo or iodo counterparts. nih.gov

One such method involves a one-step photochemical reaction between 2-chlorophenol derivatives and terminal alkynes. nih.gov This synthesis proceeds through the tandem formation of an aryl-C bond and a C-O bond. The reaction is believed to involve an aryl cation intermediate, which is generated photochemically. nih.gov This approach represents a convenient and environmentally friendly route to 2-substituted benzofurans. nih.gov Photocyclization, in general, is recognized as a valid strategy for assembling the benzofuran scaffold. researchgate.net

Synthesis of Substituted this compound Intermediates

The synthesis of key intermediates is crucial for the construction of the target molecule. 5-Bromo-2-hydroxyacetophenone is a common precursor for 5-bromobenzofuran derivatives. A standard method for its preparation is the Fries rearrangement of 4-bromophenyl acetate. chemicalbook.com

The synthesis begins with the acetylation of p-bromophenol. In a typical procedure, p-bromophenol is reacted with acetyl chloride. chemicalbook.com The resulting 4-bromophenyl acetate is then subjected to the Fries rearrangement. This is an isomerization reaction, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), which rearranges the acetyl group from the phenolic oxygen to the ortho position on the aromatic ring. The reaction is typically conducted at elevated temperatures (e.g., 130 °C) to afford 5-Bromo-2-hydroxyacetophenone in high yield. chemicalbook.com Subsequent reactions, such as nitration or iodination, can be performed on this intermediate to introduce further substituents required for specific synthetic routes. For example, nitration can yield 5-bromo-2-hydroxy-3-nitroacetophenone. chemicalbook.comgoogle.comsigmaaldrich.com

Once the this compound core is assembled, it can be further modified to create a diverse range of derivatives. Functionalization can occur at various positions on the benzofuran ring system or on the 2-phenyl substituent.

One example of functionalization is the introduction of a sulfinyl group at the C3 position of the benzofuran ring. The synthesis of 5-bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran demonstrates this type of modification, adding a chiral center and expanding the structural complexity. nih.gov

Another strategy involves modifying substituents on the benzofuran portion of the molecule. A series of 2-phenylbenzofuran derivatives have been synthesized with carbamoyl, alkylamino, or alkyloxy groups at the 5- or 6-position of the benzofuran ring to explore their biological activities. nih.gov Additionally, complex chalcone structures, such as 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones, have been designed and synthesized, indicating functionalization that extends from the C2 position. scienceopen.com These examples highlight the accessibility of various positions on the benzofuran scaffold for further chemical modification.

Synthetic Strategies for Complex Benzofuran-Containing Hybrid Structures

The benzofuran scaffold is often incorporated into larger, more complex molecules to create hybrid structures with potential applications in medicinal chemistry. These strategies involve linking the benzofuran unit to other heterocyclic systems.

Molecular hybridization techniques have been used to synthesize novel compounds combining benzofuran with nitrogen-containing heterocycles like piperazine, imidazole, and tetrazole. nih.gov In these syntheses, a pre-formed benzofuran scaffold, such as 2-aryl-5-hydroxybenzofuran, is first functionalized with a linker, for example, by reaction with 1,3-dibromopropane or 1,6-dibromohexane. The resulting bromide intermediate then undergoes a nucleophilic substitution reaction with the desired heterocycle to yield the final hybrid molecule. nih.gov

Another approach involves the synthesis of tri-heterocyclic systems. For instance, a 2-acetyl benzofuran can be reacted with 2-aminobenzothiazole. researchgate.net The resulting imine can then undergo a Staudinger reaction with various acid chlorides to form a complex structure containing benzofuran, benzothiazole, and azetidinone rings linked together. researchgate.net These synthetic routes demonstrate the utility of the benzofuran core as a building block for constructing intricate, multi-component molecular architectures. scienceopen.com

Chemical Reactivity and Functionalization of 5 Bromo 2 Phenylbenzofuran

Reactions at the 2-Phenyl Substituent

The phenyl ring at the C-2 position provides another handle for introducing chemical diversity. Its reactivity is governed by the principles of electrophilic aromatic substitution.

The 2-phenyl group can undergo various electrophilic aromatic substitution (EAS) reactions. The benzofuran (B130515) moiety attached to this phenyl ring acts as a substituent, influencing the rate and regioselectivity of the substitution. The phenyl group itself is considered a weak activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com This allows for selective functionalization of the pendant phenyl ring through reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation.

The directing effect of the benzofuranyl substituent leads to the preferential formation of ortho- and para-substituted products. chemistrysteps.com The para position is often favored due to reduced steric hindrance compared to the ortho positions.

For example, nitration of 5-Bromo-2-phenylbenzofuran would be expected to yield a mixture of 5-Bromo-2-(4-nitrophenyl)benzofuran and 5-Bromo-2-(2-nitrophenyl)benzofuran, with the para isomer typically being the major product. The specific ratio of ortho to para substitution can be influenced by the reaction conditions and the nature of the electrophile. The meta-substituted product is generally formed in negligible amounts. The introduction of substituents at these positions can significantly modulate the electronic and biological properties of the parent molecule. nih.govrsc.org

Interactive Table: Potential Electrophilic Aromatic Substitution Reactions on the 2-Phenyl Ring.

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-2-(4-nitrophenyl)benzofuran |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-(4-bromophenyl)benzofuran |

| Acylation | RCOCl, AlCl₃ | 5-Bromo-2-(4-acylphenyl)benzofuran |

Modifications of the Benzofuran Heterocyclic Core

Beyond the C-5 and 2-phenyl positions, the benzofuran ring system itself can be functionalized. With the C-2 position occupied, the C-3 position is the most electron-rich and thus the most reactive site towards electrophiles. researchgate.net

Electrophilic substitution reactions, such as halogenation or sulfenylation, can occur at the C-3 position. For example, the reaction of 5-bromo-2-phenyl-3-phenylsulfanyl-1-benzofuran with 3-chloroperoxybenzoic acid leads to the formation of 5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran. researchgate.net This demonstrates that the C-3 position is accessible for modification even in the presence of substituents at C-2 and C-5. Other reactions, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation, could also be employed to introduce functional groups at this position, further expanding the chemical space accessible from the this compound starting material. researchgate.net

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound core can occur on either the benzofuran nucleus or the pendant phenyl ring. The outcome is directed by the combined electronic effects of the existing substituents. The benzofuran ring itself is generally reactive towards electrophiles, with substitution typically favored at the C3 position, as the C2 position is already occupied. researchgate.net

Key directing influences include:

The Furan (B31954) Oxygen: This is a powerful activating group that directs electrophiles to the ortho positions, namely C3 and C7.

The 5-Bromo Group: As a halogen, it deactivates the benzene (B151609) ring towards substitution but directs incoming electrophiles to the ortho (C4, C6) and para (not applicable) positions.

The 2-Phenyl Group: This group can be targeted by electrophiles, particularly under conditions that favor substitution on a standard benzene ring.

Nitration: The nitration of this compound demonstrates the regioselectivity of EAS. Under typical nitrating conditions, substitution occurs preferentially on the pendant phenyl ring at the para-position, yielding 5-bromo-2-(4'-nitrophenyl)benzofuran. nbinno.com This outcome is consistent with the directing effect of the alkyl-type substituent (the benzofuran moiety) on the phenyl ring.

Halogenation: Halogenation, such as bromination, is expected to occur at the most nucleophilic position of the benzofuran core. For substituted benzofurans, this is often the C3 position. For instance, the reaction of 5-bromobenzofuran (B130475) with bromine can lead to the formation of 2,3,5-tribromobenzofuran, indicating the high reactivity of the C3 position towards halogenation. chempedia.info

Friedel-Crafts Acylation: In Friedel-Crafts reactions, the Lewis acid catalyst activates the acylating agent, which then attacks the aromatic ring. youtube.comyoutube.com For this compound, acylation is predicted to occur at the C3 position, driven by the activating effect of the furan oxygen. Alternatively, substitution could occur at the C4 or C6 positions of the fused benzene ring, directed by the C5-bromo substituent, though this is generally less favored due to the deactivating nature of the halogen.

| Reaction Type | Reagents | Major Product | Primary Directing Influence |

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-2-(4'-nitrophenyl)benzofuran | Benzofuran group on the pendant phenyl ring |

| Halogenation | Br₂, FeBr₃ | 3,5-Dibromo-2-phenylbenzofuran (Predicted) | Furan oxygen atom |

| Acylation | RCOCl, AlCl₃ | 3-Acyl-5-bromo-2-phenylbenzofuran (Predicted) | Furan oxygen atom |

Ring Annulation and Fusion Reactions

Ring annulation reactions involve the construction of a new ring fused to the existing molecular framework. While specific examples starting directly from this compound are not extensively documented, established synthetic strategies for benzofuran derivatives can be applied to achieve such transformations. nih.gov The C5-bromo substituent serves as a crucial handle for initiating these reactions.

One plausible strategy involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) at the C5 position to introduce a side chain containing a reactive functional group. Subsequent intramolecular cyclization can then form a new fused ring. For example, coupling with a boronic acid that contains an ortho-formyl or ortho-acetyl group could be followed by an intramolecular condensation reaction to build a new carbocyclic or heterocyclic ring fused at the C4 and C5 positions.

Another approach is the synthesis of fused benzo acs.orgsciepub.comfuro heterocycles. This can be achieved through chemo- and regioselective Suzuki coupling to create a biaryl phenol (B47542) intermediate, which then undergoes copper(I)-mediated intramolecular cyclization to afford the fused ring system. nih.gov

Introduction of Other Heterocyclic Moieties

The bromine atom at the C5 position is ideally suited for derivatization via transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the direct attachment of other heterocyclic rings to the benzofuran core.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a heterocyclic boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govnih.gov This method is highly versatile for creating biaryl linkages and can be used to connect a wide array of nitrogen-, sulfur-, or oxygen-containing heterocycles at the C5 position.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the C5 position of the benzofuran and a nitrogen-containing heterocycle (e.g., pyrrole, indole (B1671886), carbazole). nih.govsemanticscholar.org The reaction is catalyzed by a palladium-phosphine complex and requires a base.

Sonogashira Coupling: This coupling reaction introduces an alkynyl group by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govorganic-chemistry.org The resulting alkyne can then be used as an intermediate for the synthesis of various heterocycles, such as triazoles via click chemistry.

A notable application involves the derivatization of the closely related 2-acetyl-5-bromobenzofuran. The acetyl group serves as a synthetic handle to build more complex heterocyclic systems. For example, condensation with thiosemicarbazide (B42300) yields a thiosemicarbazone, which can be cyclized to form thiazolidinone and 1,3,4-thiadiazole (B1197879) derivatives attached to the benzofuran core. sciepub.com

| Coupling Reaction | Coupling Partner | Resulting Linkage | Catalyst System (Typical) |

| Suzuki-Miyaura | Heterocyclic boronic acid | C-C (Aryl-Heteroaryl) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Buchwald-Hartwig | N-H containing heterocycle | C-N (Aryl-Heteroaryl) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) |

| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |

Regioselectivity and Mechanistic Aspects of Derivatization

The regioselectivity of reactions involving this compound is a direct consequence of the electronic environment of the molecule and the mechanism of the specific reaction.

In electrophilic aromatic substitution , the directing effects of the substituents compete. The strong activating, ortho-directing nature of the furan oxygen favors substitution at C3. However, strong electrophiles under forcing conditions might overcome this preference and substitute on the deactivated benzene ring at C4 or C6, guided by the C5-bromo group. The observed nitration on the pendant phenyl ring highlights how reaction conditions can selectively target different parts of the molecule. nbinno.com The mechanism proceeds via the formation of a positively charged intermediate (a sigma complex or benzenonium ion), and the stability of this intermediate determines the preferred position of attack. msu.edu

For transition-metal-catalyzed cross-coupling reactions , the regioselectivity is unambiguously determined by the position of the bromine atom at C5. The mechanism for these reactions involves a well-established catalytic cycle:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond at C5, forming a palladium(II) intermediate.

Transmetalation (Suzuki) or Base-Promoted Amine Coordination (Buchwald-Hartwig): The heterocyclic partner is transferred to the palladium center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst.

The efficiency and success of these couplings depend on factors like the choice of ligand, base, and solvent, which influence the stability and reactivity of the intermediates in the catalytic cycle. rsc.org

In multi-step syntheses where a functional group is first introduced and then elaborated into a new ring, the regioselectivity is controlled by the specific reactions employed in each step. For example, in the formation of thiazolidinone from 2-acetyl-5-bromobenzofuran thiosemicarbazone, the cyclization with ethyl bromoacetate (B1195939) is governed by the nucleophilicity of the sulfur and nitrogen atoms of the thiosemicarbazone moiety. sciepub.com

Advanced Spectroscopic Characterization and Structural Analysis of 5 Bromo 2 Phenylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 5-Bromo-2-phenylbenzofuran by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl group and the substituted benzofuran (B130515) core. Based on the analysis of the parent compound, 2-phenylbenzofuran (B156813), and considering the electronic effects of the bromine substituent, a predicted spectrum can be outlined. blogspot.com The protons of the phenyl group typically appear as a complex multiplet in the aromatic region. The protons on the benzofuran ring system will show characteristic shifts and coupling patterns. The introduction of the electron-withdrawing bromine atom at the C5 position is anticipated to deshield the adjacent protons (H4 and H6), causing their signals to shift downfield compared to the unsubstituted 2-phenylbenzofuran.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display 14 distinct signals in a proton-decoupled experiment, corresponding to the 14 carbon atoms in its structure. nih.gov The carbon atom directly bonded to the bromine (C5) is expected to show a chemical shift significantly influenced by the halogen's electronegativity. The chemical shifts for the carbons of the parent 2-phenylbenzofuran provide a reference for assigning the spectrum. blogspot.com The signals for the carbons in the phenyl group can be distinguished from those of the benzofuran moiety.

Predicted NMR Data Interpretation: A comprehensive structural assignment is achieved by analyzing chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity within the molecule.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.0-7.2 | - |

| H4 | ~7.6-7.8 | - |

| H6 | ~7.4-7.6 | - |

| H7 | ~7.5-7.7 | - |

| Phenyl H (ortho) | ~7.8-8.0 | - |

| Phenyl H (meta) | ~7.4-7.6 | - |

| Phenyl H (para) | ~7.3-7.5 | - |

| C2 | - | ~156 |

| C3 | - | ~102 |

| C3a | - | ~129 |

| C4 | - | ~125 |

| C5 | - | ~116 (C-Br) |

| C6 | - | ~124 |

| C7 | - | ~112 |

| C7a | - | ~155 |

| Phenyl C (ipso) | - | ~130 |

| Phenyl C (ortho) | - | ~125 |

| Phenyl C (meta) | - | ~129 |

| Phenyl C (para) | - | ~128 |

Note: These are estimated values based on known substituent effects and data from related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₁₄H₉BrO), the exact mass can be calculated and is a key identifier. nih.gov The molecular ion peak (M⁺) in the mass spectrum is expected to be prominent. A characteristic feature will be the isotopic pattern of the molecular ion, which will appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks), separated by two mass units. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion of this compound is expected to undergo fragmentation, providing valuable structural clues. Plausible fragmentation pathways include:

Loss of a bromine atom: This would lead to a significant fragment ion at [M-Br]⁺.

Loss of carbon monoxide: Cleavage of the furan (B31954) ring could result in the loss of a CO molecule, giving an [M-CO]⁺ fragment.

Cleavage of the phenyl group: Fragmentation could involve the loss of the C₆H₅ radical, resulting in an [M-C₆H₅]⁺ ion.

The relative abundances of these and other fragment ions in the mass spectrum create a unique fingerprint for the compound, aiding in its identification.

Interactive Table: Key Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₁₄H₉BrO |

| Molecular Weight | ~273.13 g/mol |

| Exact Mass (for ⁷⁹Br) | ~271.98 g/mol |

| Key Expected Fragments | [M-Br]⁺, [M-CO]⁺, [M-C₆H₅]⁺ |

| Isotopic Signature | Presence of M⁺ and M+2 peaks in ~1:1 ratio |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound would be characterized by absorption bands corresponding to its aromatic and heterocyclic components.

While a specific spectrum for this compound is not widely published, the expected absorptions can be predicted based on the known frequencies for its structural motifs, with reference to the parent compound 2-phenylbenzofuran. spectrabase.com

Characteristic Absorption Bands:

Aromatic C-H Stretching: Sharp peaks are expected in the region of 3100-3000 cm⁻¹, corresponding to the C-H bonds of the phenyl and benzofuran rings.

Aromatic C=C Stretching: A series of absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic rings.

C-O-C Stretching: The ether linkage within the furan ring is expected to produce a strong, characteristic absorption band, typically in the 1250-1050 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹.

Interactive Table: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Benzofuran C-O-C | 1250 - 1050 | Asymmetric Stretching |

| C-Br | 600 - 500 | Stretching |

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Elucidation

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related structures, such as derivatives of 5-halo-2-phenyl-1-benzofurans, reveals key structural features that can be extrapolated. researchgate.netresearchgate.net

Expected Structural Features: An X-ray diffraction study of this compound would be expected to confirm the planarity of the benzofuran ring system. It would also determine the dihedral angle between the plane of the benzofuran unit and the plane of the C2-phenyl ring, which influences the degree of conjugation between the two aromatic systems. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or halogen bonding that stabilize the solid-state structure.

Interactive Table: Information Obtainable from X-ray Diffraction

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C-Br) |

| Bond Angles | Angles between adjacent chemical bonds |

| Dihedral Angles | Torsion angles, including the orientation of the phenyl ring relative to the benzofuran core |

| Intermolecular Interactions | Details of crystal packing, including π-stacking and halogen bonds |

Role in Advanced Organic Synthesis and Materials Science

5-Bromo-2-phenylbenzofuran as a Versatile Building Block in Synthetic Sequences

This compound is a highly useful intermediate in organic synthesis due to its distinct reactive sites. The bromine atom at the C-5 position is particularly significant, as it provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the core benzofuran (B130515) structure into more complex derivatives.

The benzofuran ring itself, along with the C-2 phenyl substituent, can also undergo further functionalization. For instance, related studies on 5-bromo-2-phenyl-3-phenylsulfanyl-1-benzofuran demonstrate that the molecule can be selectively oxidized. In one such synthesis, 3-chloroperoxybenzoic acid was used to oxidize the sulfur atom, yielding 5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran researchgate.net. This highlights how substituents on the benzofuran core can be modified without disrupting the central scaffold, further attesting to its utility as a foundational building block. The presence of the halogen is often leveraged to enhance the physicochemical properties of the resulting molecules, a strategy noted in the development of various biologically active agents. nih.govmdpi.com

Development of Novel Molecular Architectures Featuring the Benzofuran Moiety

The structural rigidity and electronic properties of the benzofuran moiety make it an attractive scaffold for the development of novel molecular architectures. Researchers have utilized benzofuran derivatives as the central framework for creating compounds with potential applications in medicinal chemistry and materials science.

A series of new benzofuran derivatives containing different heterocyclic substituents linked to the C-2 position have been synthesized as potential antitumor agents. researchgate.net These syntheses often begin with a functionalized benzofuran, and the subsequent reactions build upon this core structure to introduce diverse functionalities. researchgate.net The inclusion of the 2-phenyl group, as in this compound, contributes to the molecule's aromatic system and can engage in π-π stacking interactions, which are crucial for molecular recognition and the formation of ordered structures in materials. nih.gov The ability to systematically modify the benzofuran core allows for the fine-tuning of a molecule's properties for specific applications. nih.gov

Synthesis of Polycyclic and Hybrid Systems

The utility of this compound extends to the synthesis of more complex polycyclic and hybrid molecular systems. By combining the benzofuran scaffold with other heterocyclic rings, chemists can create novel compounds with unique three-dimensional shapes and emergent properties.

A notable example is the synthesis of benzofuran-indole hybrids. nih.gov In such work, the benzofuran moiety serves as a core structural component that is chemically linked to an indole (B1671886) ring system. These hybrid structures are designed to interact with specific biological targets by presenting functional groups in a precise spatial arrangement. For example, in a study on epidermal growth factor receptor (EGFR) inhibitors, the benzofuran moiety was positioned at the core of the hybrid molecule, where it established hydrophobic interactions with key amino acid residues like Val726 and Leu844 within the enzyme's binding site. nih.gov The bromine atom on the benzofuran ring is an ideal attachment point for creating these hybrid systems through metal-catalyzed cross-coupling reactions.

Investigation of Structure-Property Relationships in Advanced Materials

The relationship between the molecular structure of benzofuran derivatives and their macroscopic properties is a key area of investigation for applications in advanced materials. Theoretical studies, such as those using Density Functional Theory (DFT), have provided significant insights into these relationships. physchemres.org

For 2-phenylbenzofuran (B156813) derivatives, DFT calculations have been used to determine quantum chemistry descriptors like the energy of the highest occupied molecular orbit (EHOMO), bond lengths, and first-order hyperpolarizability. These descriptors are crucial for predicting the nonlinear optical (NLO) properties of materials, which are important for applications in telecommunications and optical computing. physchemres.org

| Property | Description | Significance |

|---|---|---|

| Dihedral Angle (Benzofuran-Phenyl) | The angle between the planes of the two rings was calculated to be approximately 0.27°. | Indicates a pseudo-planar geometry, which enhances π-conjugation across the molecule. physchemres.org |

| First-Order Hyperpolarizability (β) | Values for derivatives range from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu. | This value indicates significant nonlinear optical (NLO) properties, making these compounds candidates for advanced optical materials. physchemres.org |

| Molecular Electrostatic Potential | Used to study the charge distribution and reactive sites of the molecule. | Helps in understanding intermolecular interactions and predicting how the molecule will interact with other species. physchemres.org |

Applications in Chemical Probes and Mechanistic Studies

Beyond materials science, substituted benzofurans can serve as chemical probes to investigate biological processes, such as enzyme inhibition mechanisms. While this compound itself may not have a defined biological role, its scaffold is representative of molecules designed for such studies. These probes help elucidate the fundamental mechanisms of enzyme action without focusing on a therapeutic outcome.

Enzyme inhibition can occur through several mechanisms:

Competitive Inhibition: An inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. omicsonline.orglibretexts.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme different from the active site (an allosteric site). This binding event changes the enzyme's conformation and reduces its catalytic efficiency, but it does not affect substrate binding. libretexts.orgnih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product. omicsonline.orgnih.gov

A molecule like this compound could be used as a starting point to design a library of derivatives to probe an enzyme's active site. By systematically altering the substituents, researchers can map the steric and electronic requirements for binding. Kinetic assays using these probes would reveal whether they act as competitive, non-competitive, or uncompetitive inhibitors, thereby providing valuable information about the enzyme's structure and mechanism of action. nih.govyoutube.com For example, benzofuran-indole hybrids have been studied as inhibitors of the EGFR tyrosine kinase domain, with molecular docking studies revealing specific hydrophobic and π-π interactions that are key to the inhibitory mechanism. nih.gov

Emerging Research Directions and Uncharted Territories

Sustainable and Green Chemistry Approaches for Benzofuran (B130515) Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including benzofurans. scienceopen.combenthamdirect.com The goal is to develop methods that are more environmentally benign, using less hazardous materials and generating minimal waste. scienceopen.com For the synthesis of compounds like 5-Bromo-2-phenylbenzofuran, this involves rethinking solvents, catalysts, and energy inputs.

One promising green approach involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, which are eco-friendly and can facilitate reactions like the one-pot synthesis of benzofurans from o-hydroxy aldehydes, amines, and alkynes catalyzed by copper iodide. nih.govacs.org Another strategy is the development of catalyst-free and solvent-free methods, or the use of water as a green solvent. benthamdirect.comresearchgate.net Electrochemical synthesis, for instance, has been used to produce benzofuran derivatives in an aqueous medium without the need for a catalyst, representing a fast and simple green method. researchgate.net

Furthermore, visible-light-mediated photocatalysis is emerging as a powerful tool for organic synthesis. nih.gov This technique allows for the activation of molecules under mild conditions, potentially reducing the need for high temperatures and harsh reagents. nih.govmdpi.com For example, visible-light-activated transition metal photocatalysis has been successfully used for the oxidative [3+2] cycloaddition of phenols and alkenes to create dihydrobenzofuran structures. nih.gov These sustainable methodologies could be adapted for the synthesis of this compound, offering significant advantages over classical methods.

| Green Chemistry Approach | Key Features | Potential Application for this compound Synthesis |

|---|---|---|

| Deep Eutectic Solvents (DES) | Eco-friendly, biodegradable, low-cost solvents. nih.govacs.org | Could replace volatile organic compounds in cyclization reactions. |

| Electrochemical Synthesis | Catalyst-free, often performed in aqueous solutions. researchgate.net | Offers a clean method for intramolecular cyclization to form the benzofuran ring. |

| Visible-Light Photocatalysis | Uses light as a renewable energy source, mild reaction conditions. nih.gov | Enables novel oxidative cyclization pathways from phenol (B47542) precursors. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. benthamdirect.com | Can accelerate metal-catalyzed cross-coupling and cyclization steps. |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The development of novel catalytic systems is central to modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. nih.gov Research into the synthesis of benzofurans, including this compound, has benefited immensely from advances in transition-metal catalysis. Catalysts based on palladium, copper, nickel, rhodium, and gold have all been employed to construct the benzofuran core. nih.govacs.orgchemistryviews.org

Recent strategies focus on multicomponent reactions where several starting materials are combined in a single step to build complex products, and domino or cascade reactions that involve sequential transformations without isolating intermediates. nih.gov For instance, a palladium- and copper-cocatalyzed Sonogashira coupling followed by an intramolecular cyclization is a common route to 2-substituted benzofurans. nih.govacs.org Nickel-catalyzed intramolecular nucleophilic additions of aryl halides to ketones also provide an efficient pathway to the benzofuran skeleton. thieme-connect.com

Beyond synthesis, researchers are exploring the novel reactivity of the benzofuran ring itself. While the C2-C3 double bond is a common site for reactions, other patterns are being investigated. researchgate.net For example, studies on nitro-activated benzofuroxans have revealed that the five-membered ring can act as a heterodiene in Diels-Alder reactions, a previously unknown facet of its reactivity. rsc.orgresearchgate.net Understanding such novel reactivity patterns could open up new avenues for the post-synthetic functionalization of the this compound molecule, allowing for the introduction of new substituents and the creation of a diverse library of derivatives.

| Catalytic System | Reaction Type | Key Advantages |

|---|---|---|

| Palladium/Copper | Sonogashira Coupling / Intramolecular Cyclization nih.govacs.org | High efficiency for coupling terminal alkynes and iodophenols. |

| Nickel | Intramolecular Nucleophilic Addition thieme-connect.com | Effective for cyclization of substrates containing aryl halides. |

| Rhodium | C-H Alkenylation / Annulation nih.gov | Allows for the construction of the benzofuran ring via C-H activation. |

| Gold | Cycloisomerization of o-alkynyl phenols chemistryviews.org | Provides a flexible route to benzofuran-3(2H)-ones. |

| Brønsted Acid | Heterocyclic Ring Formation nih.gov | Metal-free catalysis for specific transformations. |

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. aip.orgaip.org Methods like Density Functional Theory (DFT) are increasingly used to study the structural, electronic, and reactive properties of molecules like this compound. aip.orgrsc.org These computational analyses can predict reactivity, stability, and potential sites for interaction, which is crucial for applications in drug design and materials science. aip.org

DFT calculations can elucidate complex reaction mechanisms, helping chemists to optimize reaction conditions and design more efficient catalysts. researchgate.net For example, computational studies have been used to clarify the mechanism of B(C6F5)3-catalyzed reactions between benzofurans and diazoesters, providing insights into the regioselectivity and diastereoselectivity of the process. researchgate.net Furthermore, DFT can be used to predict the antioxidant properties of benzofuran derivatives by calculating parameters such as bond dissociation enthalpy (BDE) and proton affinity (PA). rsc.orgresearchgate.net

By modeling the geometric and electronic properties of this compound and its potential derivatives, researchers can screen virtual libraries of compounds for desired characteristics before committing to their synthesis. nih.gov This predictive power accelerates the discovery process, saving time and resources. For instance, computational docking studies can predict how a molecule might bind to a biological target, guiding the design of new therapeutic agents. aip.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant technological advancement in chemical synthesis. researchgate.net Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.net

The synthesis of benzofurans is well-suited for adaptation to flow chemistry platforms. A continuous flow synthesis of benzofurans has been reported starting from nitroalkanes and O-acetyl salicylaldehydes, involving sequential nitroaldol condensation and a Nef reaction. researchgate.net Such protocols could be adapted for the synthesis of this compound, allowing for its on-demand production with high purity and yield.

The integration of flow chemistry with automated synthesis platforms, often incorporating real-time reaction monitoring and machine learning algorithms for optimization, is a key area of future development. These automated systems can rapidly screen a wide range of reaction conditions to identify the optimal parameters for synthesizing a target molecule. This high-throughput capability can dramatically accelerate the discovery of new derivatives of this compound and the optimization of their synthetic routes.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Brominating Agent | 1.2–1.5 eq |

| Solvent | DMF |

| Reaction Time | 6–12 hours |

Crystallographic validation confirms regioselectivity, with bromine occupying the 5-position .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

Answer:

- X-ray crystallography : Resolves bond lengths (C–Br = 1.89–1.91 Å) and dihedral angles (15–25° between benzofuran and phenyl rings) .

- NMR spectroscopy :

- H NMR: Aromatic protons at δ 7.2–7.8 ppm.

- C NMR: Benzofuran carbons at δ 110–125 ppm.

- HRMS : Molecular ion peak at m/z 286.97 (calculated for CHBrO).

Complementary use of these techniques ensures unambiguous structural assignment .

Advanced: How do electron-withdrawing substituents (e.g., bromo) influence the benzofuran ring's electronic properties and reactivity?

Answer:

Bromine at position 5 reduces π-electron density, increasing electrophilicity at adjacent positions (4 and 6). Crystallographic data shows:

- Shortened C–Br bonds (1.89 Å) indicating strong σ-withdrawing effects.

- Conjugation disruption evidenced by alternating bond lengths in the benzofuran core.

Reactivity studies demonstrate enhanced susceptibility to nucleophilic attack at position 4, enabling functionalization for SAR studies .

Advanced: What strategies resolve contradictions in reported biological activity data for benzofuran analogs?

Answer:

Discrepancies arise from assay variability (cell lines, concentrations). Methodological standardization includes:

- Cell line consistency : Use HEK-293 or SH-SY5Y for receptor-binding assays.

- Normalization : Express activity relative to a reference agonist (100% efficacy).

- Statistical rigor : Apply ANOVA with Tukey’s post-hoc test (p < 0.05 threshold).

Meta-analyses of pharmacokinetic parameters (e.g., IC, logP) further clarify structure-activity trends .

Advanced: How can storage conditions prevent degradation of this compound?

Answer:

Stability studies recommend:

- Temperature : Store at −20°C in amber vials under argon.

- Solvent selection : Avoid DMSO; use anhydrous dichloromethane with 3Å molecular sieves.

- Accelerated testing : 40°C/75% relative humidity for 4 weeks shows <5% degradation under optimal conditions.

Decomposition products (e.g., debrominated derivatives) are monitored via HPLC-MS .

Advanced: How do sulfinyl and methyl substituents affect crystal packing and intermolecular interactions?

Answer:

- Sulfinyl groups : Participate in C–H···O hydrogen bonds (2.5–2.8 Å), stabilizing layered crystal structures.

- Methyl groups : Induce steric hindrance, altering torsion angles (e.g., C8–C9–C10–C11 = 180.0° in sulfinyl derivatives).

X-ray data reveals Br···Br interactions (3.4–3.6 Å) contributing to dense packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.